molecular formula C10H12N2O6S B12521726 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione CAS No. 828243-37-4

6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione

Cat. No.: B12521726
CAS No.: 828243-37-4
M. Wt: 288.28 g/mol
InChI Key: JYISWKFCCYAYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminobenzenesulfonamide and trimethoxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the benzothiadiazine ring.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the trione functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Large vessels where the reaction is carried out in a controlled environment.

    Continuous Flow Reactors: Systems where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxy-2,3-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1-dioxide: A similar compound with different oxidation states.

    6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3-trione: A closely related compound with slight structural variations.

Uniqueness

6,7,8-Trimethoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

828243-37-4

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

6,7,8-trimethoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C10H12N2O6S/c1-16-6-4-5-9(8(18-3)7(6)17-2)19(14,15)12-10(13)11-5/h4H,1-3H3,(H2,11,12,13)

InChI Key

JYISWKFCCYAYMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)NC(=O)NS2(=O)=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.